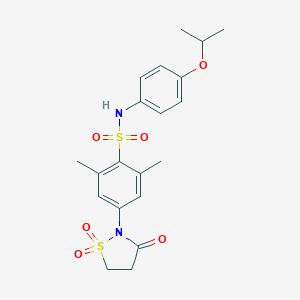
3-pyrrolidin-1-yl-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyrrolidin-1-yl-1H-quinoxalin-2-one, also known as PPQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol.
Mécanisme D'action
The mechanism of action of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is not yet fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of oxidative stress. 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one for lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is its relatively high cost compared to other compounds used in research.
Orientations Futures
There are many potential future directions for research involving 3-pyrrolidin-1-yl-1H-quinoxalin-2-one. One area of interest is in the development of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one-based anti-cancer drugs. Another area of interest is in the study of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's effects on mitochondrial function and energy metabolism, which could lead to the development of new treatments for metabolic disorders such as diabetes. Additionally, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's anti-inflammatory and anti-oxidant properties could be further explored for their potential applications in the treatment of chronic inflammatory diseases.
Méthodes De Synthèse
3-pyrrolidin-1-yl-1H-quinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-diaminopyridine with α-bromoacetophenone, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. This method has been optimized to produce 3-pyrrolidin-1-yl-1H-quinoxalin-2-one with high yield and purity.
Applications De Recherche Scientifique
3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry, where 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has shown potential as an anti-cancer agent. Studies have shown that 3-pyrrolidin-1-yl-1H-quinoxalin-2-one can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZKRFSZKAKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyrrolidin-1-yl-1H-quinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)
